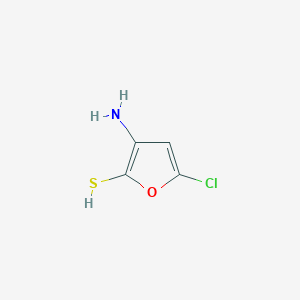

3-Amino-5-chlorofuran-2-thiol

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are organic molecules that contain a ring structure composed of atoms of at least two different elements. openmedicinalchemistryjournal.com These compounds are fundamental to the chemistry of life and have extensive applications in medicine, agriculture, and industry. openmedicinalchemistryjournal.comrdd.edu.iq

Furan (B31954), the parent structure of 3-Amino-5-chlorofuran-2-thiol, is a five-membered aromatic heterocycle containing one oxygen atom. chemenu.com The aromaticity of the furan ring makes it more reactive in electrophilic substitution reactions compared to benzene. chemenu.com The presence of heteroatoms like oxygen, nitrogen, and sulfur in such rings introduces unique chemical properties and reactivity, making them crucial building blocks in synthetic chemistry. openmedicinalchemistryjournal.com Sulfur-containing heterocycles, in particular, are common in a wide array of natural products and pharmaceuticals and are noted for their diverse biological activities. openmedicinalchemistryjournal.comrdd.edu.iq The specific compound, this compound, combines the furan ring with an amino group, a chloro substituent, and a thiol group, making it a polysubstituted heterocycle with multiple reactive sites for further chemical modification.

Significance of Furan Thiol Derivatives in Advanced Chemical Research

Furan thiol derivatives are a class of compounds recognized for their significant potential across various scientific domains due to the combined reactivity of the electron-rich furan ring and the nucleophilic thiol group. This dual functionality allows for a wide range of chemical transformations.

The primary significance of these derivatives lies in their diverse biological and pharmacological activities. Research has shown that compounds incorporating the furan thiol moiety exhibit potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents. ontosight.ai For instance, certain furan-based compounds have demonstrated notable activity against human liver carcinoma cells, and others have shown effectiveness against various microbial strains.

Beyond medicinal chemistry, furan thiol derivatives serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai They are also explored in materials science for creating new polymers and coatings. ontosight.aipolito.it The thiol-ene reaction, a highly efficient "click" chemistry process, utilizes thiols to create robust thioether linkages, which has applications in materials science and the synthesis of complex molecules like thiosugars. mdpi.com The versatility of furan thiols makes them important scaffolds for developing novel compounds with tailored properties.

Table 2: Investigated Applications of Furan Thiol Derivatives This table is interactive. Use the search bar to filter applications.

| Field of Research | Specific Application / Activity | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer | ontosight.ai |

| Antimicrobial / Antibacterial | ontosight.ai | |

| Anti-inflammatory | ||

| Antioxidant | ontosight.ai | |

| Antiviral | zsmu.edu.ua | |

| Agrochemicals | Synthesis of new agrochemicals | ontosight.ai |

| Materials Science | Development of polymers and coatings | ontosight.aipolito.it |

| Organic Synthesis | Intermediates for pharmaceuticals | ontosight.ai |

Scope of Academic Investigation of this compound

The academic investigation specifically focused on this compound appears to be in its early stages. The compound is available from several chemical suppliers, indicating its use as a building block or reagent in synthetic chemistry research rather than being a widely studied end-product itself. evitachem.com

While direct research on this exact molecule is limited, studies on related structures provide insight into its potential applications. For example, other molecules containing a chlorofuran moiety, such as 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole, have been investigated for their biological activity, specifically as selective inhibitors of enzymes like Cyclooxygenase-1 (COX-1). researchgate.net The synthesis of various heterocyclic derivatives from furan precursors is a common strategy in medicinal chemistry to create libraries of compounds for biological screening. echemcom.comrsc.org

Therefore, the current scope of academic investigation for this compound is likely centered on its utility in synthetic and medicinal chemistry. Its multifunctional nature—possessing an amine, a chloride, and a thiol group on a furan core—makes it a potentially versatile precursor for creating a diverse range of more complex heterocyclic compounds for further scientific evaluation.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4ClNOS |

|---|---|

Molecular Weight |

149.60 g/mol |

IUPAC Name |

3-amino-5-chlorofuran-2-thiol |

InChI |

InChI=1S/C4H4ClNOS/c5-3-1-2(6)4(8)7-3/h1,8H,6H2 |

InChI Key |

WZJARBQHFHADKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1N)S)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Chlorofuran 2 Thiol and Its Precursors

Established Synthetic Pathways to Furan-2-thiol (B88526) and Related Amino-Chlorinated Furans

The construction of the furan-2-thiol scaffold and the introduction of amino and chloro substituents can be approached through various established synthetic strategies. These include the direct thiolation of halogenated furans and the interconversion of functional groups on a pre-existing furan (B31954) ring.

The introduction of a thiol group at the C2 position of a furan ring can be challenging due to the electron-rich nature of the furan system. However, in the presence of a halogen at the C5 position, the furan ring becomes more susceptible to nucleophilic attack. One potential pathway for the synthesis of a 5-chlorofuran-2-thiol derivative is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, a 2,5-dichlorofuran (B1591698) could serve as a starting material. The reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, could potentially lead to the selective displacement of one of the chloro groups. The success of such a reaction would depend on the relative reactivity of the C2 and C5 positions, which can be influenced by the presence of other substituents and the reaction conditions.

| Starting Material | Reagent | Product | Reference |

| Heteroaryl Halide | Thiol/Thiolate | Heteroaryl Thioether | nih.govnih.govnih.gov |

| 2,5-Dichlorofuran (hypothetical) | NaSH | 5-Chlorofuran-2-thiol (hypothetical) | N/A |

This table presents a general concept of thiolation via nucleophilic aromatic substitution and a hypothetical application to a furan derivative.

An alternative to direct thiolation is the conversion of an existing functional group at the C2 position into a thiol. For instance, a 5-chloro-2-furoic acid could be converted to the corresponding acyl chloride, which could then be reduced to the alcohol. Subsequent conversion of the alcohol to a thiol can be achieved through various methods, such as the Mitsunobu reaction with thioacetic acid followed by hydrolysis. Another possibility is the conversion of a 2-bromo-5-chlorofuran to the corresponding Grignard or organolithium reagent, which can then be reacted with elemental sulfur to yield the desired thiol upon workup.

Approaches for Introducing Amino and Chloro Substituents onto the Furan Core

The regioselective introduction of amino and chloro groups onto the furan ring is a critical aspect of the synthesis of 3-amino-5-chlorofuran-2-thiol.

Direct amination of the furan ring at the C3 position is generally difficult to achieve with high regioselectivity. A more common approach is to construct the furan ring with the amino group already in place or in the form of a precursor. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a versatile method for preparing substituted furans. organic-chemistry.orgalfa-chemistry.comwikipedia.orgresearchgate.netyoutube.com By using a suitably substituted 1,4-dicarbonyl precursor that contains a nitrogen functionality, it is possible to generate a 3-aminofuran derivative. For example, the cyclization of a γ-keto-α-amino-β-enal could theoretically yield a 3-aminofuran.

Another strategy involves the intramolecular cyclization of acyclic precursors. For instance, the synthesis of 3-amino-5-fluoroalkylfurans has been achieved through the cyclization of fluorovinamides. organic-chemistry.orgresearchgate.net A similar strategy could potentially be adapted for the synthesis of chloro-substituted analogs.

| Precursor | Reaction Type | Product | Reference |

| 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis | Substituted Furan | organic-chemistry.orgalfa-chemistry.comwikipedia.orgresearchgate.netyoutube.com |

| Fluorovinamides | Intramolecular Cyclization | 3-Amino-5-fluoroalkylfuran | organic-chemistry.orgresearchgate.net |

This table summarizes established methods for the synthesis of substituted furans, which could be adapted for the target molecule.

The direct chlorination of furan is often unselective and can lead to a mixture of polychlorinated products. Therefore, directed chlorination methods are necessary to achieve regioselectivity. The presence of an activating group, such as an amino group at the C3 position, would likely direct electrophilic substitution to the C2 and C5 positions. To achieve chlorination specifically at the C5 position, the C2 position would need to be blocked or the reaction conditions carefully controlled. Alternatively, a precursor with a directing group at a different position could be used to introduce the chloro substituent, followed by the introduction or modification of the other functional groups. For example, a 3-aminofuran-2-carboxylic acid ester could potentially be selectively chlorinated at the C5 position, followed by conversion of the ester to a thiol.

Novel Synthetic Routes for this compound

Based on the established methodologies discussed above, several novel synthetic routes for this compound can be proposed. These routes are hypothetical and would require experimental validation.

One plausible approach could start with a Paal-Knorr synthesis of a 3-amino-5-methylfuran from a suitable 1,4-dicarbonyl precursor. The methyl group at the C5 position could then be subjected to radical chlorination to introduce the chloro substituent. The final step would be the introduction of the thiol group at the C2 position, which could be challenging due to the directing effects of the existing amino and chloro groups.

A second hypothetical route could involve a multi-step sequence starting from a commercially available 2-chlorofuran. Nitration at the C5 position, followed by reduction of the nitro group to an amino group, would yield a 5-amino-2-chlorofuran. Subsequent functionalization at the C3 and C2 positions to introduce the amino and thiol groups, respectively, would be required. This would likely involve protection/deprotection steps and careful control of regioselectivity.

A third potential strategy could be based on a cycloaddition reaction. For example, a [3+2] cycloaddition between a β-chlorovinyl aldehyde and an isocyanide could potentially form the furan ring with the desired substitution pattern, or a precursor that could be readily converted to the target molecule. rsc.org

Each of these proposed routes presents its own set of challenges, particularly concerning the regioselective introduction of the three different functional groups onto the furan core. The development of a successful synthesis would likely require a systematic investigation of various synthetic strategies and optimization of reaction conditions.

One-Pot Reaction Schemes

A notable strategy involves the diethylzinc-mediated coupling of α,α-dibromoketones with α-bromo carbonyl compounds, followed by β-elimination to form the furan ring. rsc.org Another approach utilizes a domino radical addition/oxidation sequence, where styrenes and α-chloro-alkyl ketones are combined under visible-light photocatalysis to generate a wide array of polysubstituted furans. chemistryviews.org These methods demonstrate the versatility of one-pot reactions in assembling complex furan structures from simple acyclic precursors.

Table 1: Examples of One-Pot Furan Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Arylglyoxals, Acetylacetone, Phenols | Triethylamine, Acetone, Reflux | Highly functionalized furans | Excellent | tubitak.gov.tr |

| α,α-Dibromoketones, α-Bromo carbonyls | Et₂Zn, then Bromoacetyl bromide | Polysubstituted furans | Moderate | rsc.org |

| Styrenes, α-Chloro-alkyl ketones | fac-Ir(ppy)₃ (photocatalyst), K₂S₂O₈, visible light | Polysubstituted furans | Good | chemistryviews.org |

| Benzoylacetonitriles, Aldehydes, Benzoyl chlorides | Novozym 435, PBu₃, Ethanol, 37°C | Tetrasubstituted furans | 80-94% | mdpi.com |

Catalyst-Mediated Synthesis (e.g., Organocatalysis, Metal Catalysis)

Catalysis is fundamental to the modern synthesis of heterocyclic compounds, providing powerful tools for constructing furan rings with high efficiency and selectivity. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of functionalized furans.

Organocatalysis utilizes small, metal-free organic molecules to accelerate reactions. A stereoselective method for synthesizing chiral annulated furans employs cinchona alkaloids as organocatalysts for the asymmetric addition of β-ketoesters to cyclic enones. nih.gov The resulting intermediate undergoes a subsequent silver-catalyzed cycloisomerization to yield the final product. nih.gov This two-step, one-pot process allows for the construction of stereochemically dense furan-fused carbocycles. nih.gov Another approach uses p-Toluenesulfonic acid (PTSA) to catalyze the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and γ-hydroxyenone, leading to furan-embedded styrene (B11656) atropisomers in good yields. acs.orgfigshare.com

Metal Catalysis offers a vast array of transformations for furan synthesis, with metals like gold, copper, palladium, and ruthenium being particularly effective. hud.ac.uk Gold(I) catalysts, for instance, can mediate the cyclization of 1-(1-alkynyl)cyclopropyl ketones to generate furans in high yields. hud.ac.uk A combination of triazole-gold and copper catalysts enables a one-pot, three-step cascade reaction between propargyl alcohols and alkynes to produce di-, tri-, and tetrasubstituted furans. organic-chemistry.orgnih.gov Copper(I) iodide has been shown to be a simple and inexpensive catalyst for the one-pot, three-component reaction of 2-ketoaldehydes, secondary amines, and terminal alkynes to access 3-aminofurans. rsc.org

Table 2: Catalyst-Mediated Synthesis of Furans

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Yield | Reference |

|---|---|---|---|---|---|

| Organocatalyst | Cinchona Alkaloids (Quinine) | Asymmetric addition / Cycloisomerization | β-Ketoesters, 2-(1-alkynyl)-2-alkene-1-ones | High | nih.gov |

| Organocatalyst | p-Toluenesulfonic acid (PTSA) | In situ furan formation | 1-(Aryl-ethynyl)-naphthalen-2-ol, γ-Hydroxyenone | Moderate to Good | acs.org |

| Metal Catalyst | Triazole-Gold (TA-Au) / Cu(OTf)₂ | Intermolecular cascade reaction | Propargyl alcohol, Alkynes | Good to Excellent | organic-chemistry.orgnih.gov |

| Metal Catalyst | Copper(I) Iodide (CuI) | Three-component reaction | 2-Ketoaldehydes, Secondary amines, Terminal alkynes | Good | rsc.org |

| Metal Catalyst | Ru/Al₂O₃ | Reductive amination | Furoin, NH₃/H₂ | 47% | rsc.org |

Green Chemistry Approaches (e.g., Sonochemical Methods)

Green chemistry principles aim to design chemical processes that are environmentally benign, and sonochemistry—the application of ultrasound to chemical reactions—is a prominent green technique. semanticscholar.org Ultrasound irradiation can dramatically accelerate reaction rates, improve yields, and enhance selectivity by generating localized high-temperature and high-pressure zones through acoustic cavitation. ijsssr.comnih.gov This method often allows for reactions to occur under milder conditions, sometimes even in water or without a solvent, reducing energy consumption and the need for hazardous organic solvents. mdpi.com

The synthesis of various heterocyclic compounds, including furans and their precursors, has been significantly improved using sonochemical methods. ijsssr.comnih.gov For example, ultrasound-assisted synthesis can dramatically reduce reaction times from hours or days to minutes. nih.gov This technique has been successfully applied to alkylation, condensation, and cycloaddition reactions to form heterocyclic rings. ksu.edu.sa The use of ultrasound in catalyst-free, multi-component reactions in aqueous media further highlights its potential for sustainable chemical production. mdpi.com The benefits of this approach include operational simplicity, high yields, and easy work-up procedures, making it an attractive alternative to conventional heating methods. rsc.org

Table 3: Comparison of Sonochemical vs. Conventional Synthesis

| Reaction Type | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Tetrahydropyrazolopyridines | Conventional (Silent) | 2-4x longer | Good | mdpi.com |

| Ultrasound (40 kHz) | 2-4x faster | >90% | mdpi.com | |

| Synthesis of Dihydropyrano[2,3-c]pyrazoles | Conventional (Silent) | 4 h | 80% | mdpi.com |

| Ultrasound (in water) | 1 h | 96% | mdpi.com | |

| Synthesis of 2-Aminopyrimidines | Conventional Heating | Longer | Lower | rsc.org |

| Ultrasound (60-70°C) | Shorter | 72-80% | rsc.org |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. tubitak.gov.tr MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. tubitak.gov.tr These strategies are particularly well-suited for the synthesis of highly substituted heterocyclic systems like 3-aminofurans.

A notable example is the thiazolium salt-mediated three-component reaction of aldehydes, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) to afford highly functionalized 3-aminofuran derivatives. acs.orgacs.org In this process, a thiazole-derived carbene, generated in situ, initiates a cascade of reactions involving nucleophilic attack, conjugate addition, and intramolecular annulation to build the furan ring. acs.org This method provides a convergent and metal-free route to substituted 3-aminofurans. acs.org Another MCR involves the reaction between isocyanides, dibenzoylacetylene, ninhydrin, and ammonium (B1175870) acetate, which leads to the production of highly functionalized iminofurans. iau.ir These strategies exemplify the power of MCRs to construct complex furan-containing molecules in a single, efficient step.

Table 4: Multi-component Reactions for Furan Synthesis

| Components | Catalyst/Mediator | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Thiazolium salt, Aldehyde, Dimethyl acetylenedicarboxylate (DMAD) | Base (e.g., NaH) to generate carbene | Substituted 3-Aminofurans | Metal-free, convergent synthesis. | acs.orgacs.org |

| Arylglyoxals, Acetylacetone, Phenols | Triethylamine | Highly functionalized furans | Simple, one-pot, excellent yields. | tubitak.gov.tr |

| Alkenes, N,N-disubstituted formamides, TMSCN | Iodine | Polysubstituted pyrroles (related heterocycle) | Ultrasound-assisted, solvent-free. | rsc.org |

| Isocyanides, Dibenzoylacetylene, Ninhydrin, Ammonium acetate | None (thermal) | Highly functionalized iminofurans | Generates significant molecular complexity. | iau.ir |

Reactivity and Reaction Mechanisms of 3 Amino 5 Chlorofuran 2 Thiol

Nucleophilic Character of the Thiol Group

The thiol (-SH) group is a potent nucleophile, particularly in its deprotonated thiolate (-S⁻) form. This high nucleophilicity drives its participation in a variety of addition and substitution reactions.

S-Alkylation Reactions

S-alkylation is a fundamental reaction of thiols, involving the nucleophilic attack of the sulfur atom on an electrophilic carbon, typically from an alkyl halide or a similar substrate. This results in the formation of a new carbon-sulfur bond, yielding a thioether. The reaction generally proceeds via an SN2 mechanism. For 3-Amino-5-chlorofuran-2-thiol, alkylation occurs selectively at the sulfur atom under basic conditions, which deprotonate the thiol to the more reactive thiolate anion.

The general scheme for the S-alkylation of 5-substituted 4-alkyl-1,2,4-triazole-3-thiols with haloalkanes involves the addition of an equivalent amount of the alkylating agent to the thiol in a methanolic solution containing a base like sodium hydroxide. researchgate.net This methodology can be applied to this compound, where the thiolate ion acts as the nucleophile.

Table 1: Examples of S-Alkylation Reactions

| Alkylating Agent | Product |

|---|---|

| Bromoethane | 3-Amino-5-chloro-2-(ethylthio)furan |

| Bromomethane | 3-Amino-5-chloro-2-(methylthio)furan |

| Bromobutane | 3-Amino-5-chloro-2-(butylthio)furan |

Detailed research findings indicate that similar reactions with other halogen-containing compounds, such as bromoacetophenone and chloroacetic acid, also proceed via this nucleophilic substitution mechanism. researchgate.net

Thiol-Michael Addition Reactions

The Thiol-Michael addition, a specific type of Michael reaction, involves the conjugate addition of a thiol nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net This reaction is highly efficient and is often referred to as a "click" reaction due to its reliability and specificity. nih.gov The reaction can be catalyzed by either a base or a nucleophile. researchgate.net

In a base-catalyzed mechanism, the base abstracts the acidic proton from the thiol to generate a thiolate anion. researchgate.net This potent nucleophile then attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of a thioether adduct. researchgate.net The thiol group of this compound is expected to readily participate in such reactions.

Table 2: Potential Michael Acceptors for Thiol-Michael Addition

| Michael Acceptor | Product Type |

|---|---|

| Acrylonitrile | 3-((3-Amino-5-chlorofuran-2-yl)thio)propanenitrile |

| Methyl acrylate | Methyl 3-((3-Amino-5-chlorofuran-2-yl)thio)propanoate |

| Maleimide | 3-((3-Amino-5-chlorofuran-2-yl)thio)pyrrolidine-2,5-dione |

The high selectivity of the thiol group for Michael acceptors like maleimides means the reaction can proceed efficiently without significant side reactions involving other functional groups, such as the amino group. researchgate.net

Complexation with Metals

Thiol-containing compounds are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. researchgate.net The sulfur atom of the thiol group is a soft Lewis base, showing a high affinity for soft Lewis acid metal ions. mdpi.com This interaction is fundamental to the function of many metalloenzymes and is utilized in chelation therapy. mdpi.com

The thiol group in this compound can coordinate to metal ions, acting as a sulfur-donor ligand. bohrium.com The presence of the adjacent amino group and the furan (B31954) ring's oxygen atom creates the potential for this compound to act as a multidentate ligand, forming chelate rings with metal ions for enhanced stability. Thiol-containing amino acids are known to act as chelating ligands with their thiol, amine, and carboxyl groups. researchgate.net

Table 3: Metal Ions with High Affinity for Thiol Ligands

| Metal Ion | Classification |

|---|---|

| Mercury(II) (Hg²⁺) | Soft Acid |

| Cadmium(II) (Cd²⁺) | Soft Acid |

| Lead(II) (Pb²⁺) | Borderline Acid |

| Copper(I) (Cu⁺) | Soft Acid |

Reactivity of the Amino Group

The primary amino (-NH₂) group attached to the furan ring is also a key reactive center. It can act as a nucleophile or a base, participating in a variety of condensation and substitution reactions.

Schiff Base Formation and Condensation Reactions

Schiff bases are compounds containing an azomethine or imine group (-C=N-), formed by the condensation of a primary amine with an aldehyde or a ketone. mwjscience.comderpharmachemica.com This reaction is a cornerstone of organic synthesis. The amino group of this compound can react with various carbonyl compounds to yield the corresponding Schiff bases. nih.gov

The reaction is typically carried out by refluxing equimolar amounts of the amine and the aldehyde in a solvent like methanol, sometimes with a few drops of acid as a catalyst. derpharmachemica.comnih.gov The formation of the C=N double bond is a characteristic transformation for primary amines. semanticscholar.org

Table 4: Schiff Base Formation from this compound

| Carbonyl Compound | Schiff Base Product Name |

|---|---|

| Benzaldehyde | N-Benzylidene-5-chlorofuran-2-thiol-3-amine |

| Salicylaldehyde | 2-(((3-Thio-5-chlorofuran-2-yl)imino)methyl)phenol |

| 5-Chlorosalicylaldehyde | 4-Chloro-2-(((3-thio-5-chlorofuran-2-yl)imino)methyl)phenol |

Condensation reactions are not limited to aldehydes and ketones. The amino group can also react with other carbonyl-containing compounds or participate in cyclization reactions. For instance, condensation of aminopyrimidines or aminothiazoles with chloroformylsulphur chloride leads to the formation of fused 1,2,4-thiadiazolones. rsc.org Similarly, 3-oxo-2-arylhydrazonopropanals undergo condensation with active methylene (B1212753) reagents, where an amino group can be introduced to form 2-amino-6-substituted-5-arylazonicotinates. nih.gov

Acylation and Other Nitrogen-Centered Transformations

The nucleophilic amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of an amide bond (N-C=O), a key linkage in peptides and many synthetic polymers. This transformation is a common method for protecting the amino group or for synthesizing more complex molecules.

Beyond simple acylation, the nitrogen atom can be involved in more complex transformations. Nitrogen-centered radicals are versatile synthetic intermediates that can undergo reactions like hydrogen atom transfer (HAT) or addition to unsaturated systems. nih.gov Although generating these radicals can be challenging, precursors can be designed to facilitate their formation. For instance, a hydrazonyl carboxylic acid has been developed as a precursor to nitrogen-centered radicals, enabling remote C-H halogenation of protected alkyl amines. nih.gov This suggests that, with appropriate derivatization, the amino group of this compound could potentially serve as a handle for directing radical-mediated functionalization at other positions in the molecule.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bromoethane |

| 3-Amino-5-chloro-2-(ethylthio)furan |

| Bromomethane |

| 3-Amino-5-chloro-2-(methylthio)furan |

| Bromobutane |

| 3-Amino-5-chloro-2-(butylthio)furan |

| Bromoacetone |

| 1-((3-Amino-5-chlorofuran-2-yl)thio)propan-2-one |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol |

| Bromoacetophenone |

| Chloroacetic acid |

| Acrylonitrile |

| 3-((3-Amino-5-chlorofuran-2-yl)thio)propanenitrile |

| Methyl acrylate |

| Methyl 3-((3-Amino-5-chlorofuran-2-yl)thio)propanoate |

| Maleimide |

| 3-((3-Amino-5-chlorofuran-2-yl)thio)pyrrolidine-2,5-dione |

| Vinyl sulfone |

| 2-((2-(3-Amino-5-chlorofuran-2-yl)thio)ethyl)sulfonyl)ethane |

| Benzaldehyde |

| N-Benzylidene-5-chlorofuran-2-thiol-3-amine |

| Salicylaldehyde |

| 2-(((3-Thio-5-chlorofuran-2-yl)imino)methyl)phenol |

| 5-Chlorosalicylaldehyde |

| 4-Chloro-2-(((3-thio-5-chlorofuran-2-yl)imino)methyl)phenol |

| Acetone |

| N-(Propan-2-ylidene)-5-chlorofuran-2-thiol-3-amine |

| Chloroformylsulphur chloride |

| 3-oxo-2-arylhydrazonopropanals |

| 2-amino-6-substituted-5-arylazonicotinates |

| Acyl chloride |

| Acid anhydride |

Electrophilic and Nucleophilic Properties of the Furan Ring

The furan ring in this compound is activated towards electrophilic substitution due to the electron-donating effects of the amino group and the ring oxygen. However, it can also be susceptible to nucleophilic attack under certain conditions, particularly at the carbon bearing the chloro substituent.

Furan itself is a π-rich heterocycle and undergoes electrophilic aromatic substitution more readily than benzene. pearson.comchemicalbook.com The presence of the electron-donating amino group at the 3-position is expected to further activate the furan ring in this compound towards electrophilic attack. In general, electrophilic substitution on furan preferentially occurs at the 2- and 5-positions due to the greater stability of the resulting carbocation intermediates. pearson.com For 2-aminofurans, electrophilic substitution has been observed to occur at the 5-position. researchgate.net

In the case of this compound, the directing effects of the substituents must be considered. The amino group at C3 would strongly activate the ring and direct electrophiles to the C2 and C4 positions. The thiol group at C2 is also an activating group and would direct to the C3 and C5 positions. The chloro group at C5 is a deactivating group but directs ortho and para (in this case, C4).

Considering the combined effects, the most likely positions for electrophilic attack would be C4, as it is activated by the powerful amino group. The C2 position is already substituted. The C5 position, while activated by the thiol group, is deactivated by the chloro group. Therefore, electrophilic substitution is predicted to occur preferentially at the C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups Influencing Position | Predicted Reactivity |

| C4 | Activated by amino (C3) and chloro (C5) directing effects | Most favorable |

| C2 | Substituted | Not available |

| C5 | Activated by thiol (C2), deactivated by chloro (C5) | Less favorable |

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, involving the displacement of the chloride ion by a nucleophile. wikipedia.org The feasibility of SNAr reactions depends on the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. In this molecule, the furan ring itself is electron-rich, which is generally unfavorable for SNAr. However, the reaction can proceed if a strong nucleophile is used. The thiol group's sulfur atom is a potent nucleophile and could potentially participate in intermolecular reactions.

Tautomerism and Isomerism of this compound

Tautomerism is a significant aspect of the chemistry of this compound due to the presence of the thiol group adjacent to the furan ring. This allows for thione-thiol tautomerism. In the case of five-membered aromatic heterocycles, the thiol form is generally favored over the thione form. quimicaorganica.org

The two primary tautomeric forms are:

This compound: The aromatic thiol form.

3-Amino-5-chloro-2,3-dihydrofuran-2-thione: The non-aromatic thione form.

The equilibrium between these two forms is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. quimicaorganica.org Given the general preference for aromaticity, it is expected that the thiol form will be the major tautomer in solution.

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structure | Aromaticity |

| This compound | (Structure with -SH group) | Aromatic |

| 3-Amino-5-chloro-2,3-dihydrofuran-2-thione | (Structure with C=S group) | Non-aromatic |

Reaction Kinetics and Mechanistic Studies

For electrophilic aromatic substitution reactions, the rate would be dependent on the concentration of both the furan derivative and the electrophile. The reaction would likely follow a second-order rate law, typical for such substitutions. youtube.com The rate constant would be influenced by the nature of the electrophile and the reaction conditions.

In the case of nucleophilic aromatic substitution, the reaction rate would be dependent on the concentration of the substrate and the nucleophile. youtube.comnih.gov The kinetics would likely follow a second-order rate law. The rate of substitution would be highly dependent on the strength of the nucleophile and the ability of the furan ring to stabilize the intermediate negative charge.

Further experimental studies would be necessary to determine the precise rate constants, activation energies, and reaction mechanisms for the various transformations of this compound.

Derivatization and Structure Activity Relationships of 3 Amino 5 Chlorofuran 2 Thiol Derivatives

Synthesis of Functionalized Derivatives of 3-Amino-5-chlorofuran-2-thiol

The strategic functionalization of this compound allows for the creation of a library of novel compounds. The inherent reactivity of the amino and thiol groups serves as a foundation for the synthesis of a variety of derivatives, including thioethers, disulfides, amides, imines, and fused heterocyclic systems.

Thioether and Disulfide Derivatives

The nucleophilic nature of the thiol group in this compound makes it amenable to the synthesis of thioether and disulfide derivatives. Thioethers, or sulfides, can be readily prepared through the reaction of the thiol with various alkylating agents, such as alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the thiolate anion acts as a potent nucleophile.

Disulfides, on the other hand, are formed through the oxidation of the thiol group. This can be achieved using a variety of mild oxidizing agents. The formation of a disulfide linkage is a reversible process, and the disulfide bond can be cleaved back to the thiol under reducing conditions. This characteristic is often exploited in the design of dynamic molecular systems.

Table 1: Synthesis of Thioether and Disulfide Derivatives

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Thioether | R-SH + R'-X → R-S-R' + HX | Alkyl halide (R'-X), Base (e.g., Et3N) |

| Disulfide | 2 R-SH + [O] → R-S-S-R + H2O | Mild oxidizing agent (e.g., I2, H2O2) |

Amide and Imine Derivatives (e.g., Schiff Bases)

The primary amino group at the 3-position of the furan (B31954) ring is a key site for the synthesis of amide and imine derivatives. Amide bond formation can be accomplished by reacting the amino group with acylating agents such as acyl chlorides or carboxylic anhydrides. This reaction is fundamental in organic synthesis and allows for the introduction of a wide range of acyl groups.

Imines, commonly known as Schiff bases, are formed through the condensation reaction of the primary amino group with aldehydes or ketones. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration to yield the imine. The formation of imines is often reversible.

Table 2: Synthesis of Amide and Imine Derivatives

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Amide | R-NH2 + R'-COCl → R-NH-CO-R' + HCl | Acyl chloride (R'-COCl), Base |

| Imine (Schiff Base) | R-NH2 + R'-CHO → R-N=CH-R' + H2O | Aldehyde (R'-CHO) or Ketone, Acid catalyst |

Fused Heterocyclic Systems Containing the Furan Thiol Moiety

The bifunctional nature of this compound, possessing both an amino and a thiol group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These reactions, often involving cyclocondensation with bifunctional reagents, can lead to the formation of novel polycyclic structures with unique chemical and physical properties. For example, reaction with α-haloketones could potentially lead to the formation of thieno[2,3-b]furan (B14668842) derivatives. The specific outcome of these reactions is highly dependent on the nature of the cyclizing agent and the reaction conditions employed.

Sulfone and Sulfoxide (B87167) Derivatives

The sulfur atom in the thiol group of this compound and its thioether derivatives can be oxidized to form sulfoxides and sulfones. The oxidation of thioethers to sulfoxides is typically achieved using one equivalent of a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid. Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the same reagent yields the corresponding sulfone. The selective synthesis of sulfoxides over sulfones can be challenging and often requires careful control of reaction conditions.

Table 3: Synthesis of Sulfoxide and Sulfone Derivatives

| Derivative Type | General Reaction | Reagents and Conditions |

|---|---|---|

| Sulfoxide | R-S-R' + [O] → R-SO-R' | 1 eq. Oxidizing agent (e.g., H2O2) |

| Sulfone | R-S-R' + 2[O] → R-SO2-R' | Excess oxidizing agent or stronger oxidant |

Exploration of Structure-Reactivity Relationships

The reactivity of this compound and its derivatives is intrinsically linked to their molecular structure. The electron-donating amino group and the electron-withdrawing chlorine atom on the furan ring influence the electron density distribution and, consequently, the nucleophilicity of the thiol group and the reactivity of the furan ring itself.

Design Principles for Novel this compound Analogues

The design of novel analogues of this compound is guided by the principles of medicinal chemistry and materials science, aiming to create molecules with specific desired properties. Key design strategies include:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to modulate the molecule's biological activity or physical characteristics. For example, the thiol group could be replaced with a hydroxyl or selenol group.

Scaffold Hopping: Replacing the central furan ring with other five- or six-membered heterocyclic rings to explore new chemical space and potentially discover novel biological activities.

Introduction of Pharmacophores: Incorporating known pharmacophoric groups into the this compound scaffold to target specific biological receptors or enzymes.

Modulation of Physicochemical Properties: Altering properties such as lipophilicity, solubility, and metabolic stability through targeted derivatization. For instance, the introduction of polar groups can increase water solubility, while the addition of bulky non-polar groups can enhance lipophilicity.

By applying these design principles, it is possible to systematically explore the chemical space around the this compound core and develop novel analogues with tailored properties for a wide range of applications.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 5 Chlorofuran 2 Thiol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the bonding and functional groups within a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For 3-Amino-5-chlorofuran-2-thiol, the IR spectrum is expected to display characteristic absorption bands corresponding to its primary functional moieties: the amino group (NH₂), the thiol group (S-H), the furan (B31954) ring, and the carbon-chlorine bond (C-Cl).

The amino group typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. researchgate.net The S-H stretching vibration of the thiol group is characteristically weak and appears around 2550 cm⁻¹. rsc.org Vibrations associated with the furan ring, including C=C and C-O-C stretching, are expected in the fingerprint region, generally between 1600 cm⁻¹ and 1000 cm⁻¹. globalresearchonline.net Specifically, C=C stretching vibrations in furan derivatives typically range from 1414-1033 cm⁻¹. globalresearchonline.netnews-medical.net The C-Cl stretching frequency is generally observed in the lower wavenumber region, typically between 600 and 800 cm⁻¹. nih.gov

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium to Strong |

| Thiol (S-H) | Stretch | ~2550 | Weak |

| Furan Ring (C=C) | Stretch | 1500 - 1600 | Medium |

| Furan Ring (C-O-C) | Asymmetric Stretch | 1200 - 1280 | Strong |

| Furan Ring (C-O-C) | Symmetric Stretch | 1000 - 1100 | Medium |

Raman spectroscopy serves as a complementary technique to IR spectroscopy. nih.gov It detects vibrations that cause a change in the polarizability of a molecule. Bonds that are non-polar or symmetric often produce strong Raman signals, whereas they may be weak or absent in an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule, providing information on the chemical environment, connectivity, and stereochemistry of nuclei such as ¹H and ¹³C. criver.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the amino and thiol groups, as well as the lone proton on the furan ring. The proton at the C4 position of the furan ring would appear as a singlet, with its chemical shift influenced by the adjacent amino and chloro substituents. Based on data from similar substituted furans, this signal is predicted to be in the range of 6.0-7.0 ppm. nih.gov

The amino (NH₂) protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. Similarly, the thiol (SH) proton signal is a singlet whose position can vary and is also affected by experimental conditions. Deuterium exchange experiments (using D₂O) can be used to confirm the assignment of these labile protons, as the NH₂ and SH signals would disappear from the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| H4 (Furan ring) | Singlet | 6.0 - 7.0 | Position influenced by -NH₂ and -Cl groups. |

| NH₂ (Amino) | Broad Singlet | Variable | Dependent on solvent and concentration; disappears with D₂O exchange. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the carbon atoms of the furan ring. The chemical shifts are significantly influenced by the attached substituents (-NH₂, -Cl, -SH).

The carbon atom C2, bonded to the thiol group, and C3, bonded to the amino group, would be significantly affected by these heteroatoms. The C5 carbon, attached to the electronegative chlorine atom, is expected to be deshielded. The C4 carbon, bonded to the ring proton, will also have a characteristic chemical shift. The analysis of these shifts, when compared to databases of similar furan derivatives, allows for the complete assignment of the carbon backbone. nih.govacs.orgmedwinpublishers.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C2 | 160 - 175 | Attached to the thiol group (C-S). |

| C3 | 140 - 155 | Attached to the amino group (C-N). |

| C4 | 100 - 115 | The only carbon bonded to a hydrogen (C-H). |

For complex molecules, one-dimensional NMR spectra can be insufficient for complete structural determination. Advanced NMR techniques, such as two-dimensional (2D) NMR, are employed to resolve ambiguities. researchgate.netipb.pt

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate the ¹H signal of the furan ring proton directly to its attached ¹³C nucleus (C4). The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings (typically over 2-3 bonds), for instance, showing correlations from the H4 proton to carbons C3 and C5, which is crucial for confirming the substitution pattern on the furan ring.

Solid-State NMR (ssNMR): This technique would be valuable for analyzing the compound in its solid, crystalline form. It can provide information about molecular packing, polymorphism (the existence of different crystal structures), and intermolecular interactions, which are averaged out in solution-state NMR.

These advanced methods, while more complex, provide a depth of structural information that is often essential for the complete and unambiguous characterization of novel chemical entities like this compound and its derivatives. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For a molecule like this compound, both high-resolution mass spectrometry and fragmentation pattern analysis would be crucial for its definitive identification.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental composition. For a derivative like ethyl 3-amino-5-phenylfuran-2-carboxylate, a structurally related compound, the molecular ion peak was observed at an m/z of 231. acs.org Another related compound, 3-amino-5-phenylpyridazine-4-carbonitrile, showed a molecular ion peak at an m/z of 226. scielo.org.za

| Compound | Molecular Formula | Calculated Exact Mass | Observed m/z |

| Ethyl 3-amino-5-phenylfuran-2-carboxylate | C₁₃H₁₃NO₃ | 231.0895 | 231 |

| 3-Amino-5-phenylpyridazine-4-carbonitrile | C₁₂H₈N₄ | 220.0749 | 226 [M+H]⁺ |

Interactive Data Table: Exact Mass of Related Furan and Pyridazine Derivatives

Fragmentation Pattern Analysis

The fragmentation pattern in mass spectrometry provides valuable information about the structure of a molecule. For furan derivatives, fragmentation often involves the cleavage of the furan ring and the loss of substituents. whitman.educhemguide.co.uklibretexts.org In the case of this compound, characteristic fragmentation would be expected to involve the loss of the chlorine atom, the amino group, the thiol group, or cleavage of the furan ring itself. For instance, in the mass spectrum of 3-amino-5-phenylpyridazine-4-carbonitrile, prominent fragments are observed at m/z 183, 155, 128, and 102, corresponding to sequential losses from the molecular ion. scielo.org.za

| m/z | Possible Fragment |

| 226 | [M]⁺ |

| 183 | [M - HN=C=NH]⁺ |

| 155 | [M - C₃H₂N₃]⁺ |

| 128 | [C₈H₅N]⁺ |

| 102 | [C₇H₄N]⁺ |

Interactive Data Table: Fragmentation Pattern of 3-Amino-5-phenylpyridazine-4-carbonitrile

Electronic Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and is sensitive to the molecular structure and environment.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is used to study electronic transitions, primarily of π-electrons in conjugated systems. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For aminothiophene derivatives, which are structurally analogous to the target compound, absorption maxima are typically observed in the UV region. For example, various donor-acceptor systems containing a 2,2′-bi[3,2-b]thienothiophene donor block exhibit absorption maxima in the range of 350-500 nm in chloroform (B151607) solution. researchgate.net

| Compound Class | Solvent | Absorption Maxima (λmax) |

| 2,2′-bi[3,2-b]thienothiophene Derivatives | Chloroform | 350-500 nm |

Interactive Data Table: UV-Visible Absorption of Thiophene Derivatives

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy provides insights into the excited state properties of a molecule. Many heterocyclic compounds with electron-donating and accepting groups exhibit fluorescence. For instance, aminofluorene-thiophene derivatives show solvatochromic effects, where the emission wavelength changes with the polarity of the solvent. rajpub.comresearchgate.net These compounds exhibit emission maxima that can be bathochromically or hypsochromically shifted depending on the solvent polarity. researchgate.net This suggests that this compound, with its amino and chloro substituents, might also exhibit interesting fluorescence properties that are sensitive to its environment.

| Compound Class | Solvent Polarity | Emission Behavior |

| Aminofluorene-thiophene Derivatives | Polar | Bathochromic shift |

| Aminofluorene-thiophene Derivatives | Nonpolar | Hypsochromic shift |

Interactive Data Table: Fluorescence Behavior of Aminofluorene-Thiophene Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not available, the crystal structure of a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, has been reported. growingscience.com This provides a model for the type of structural information that could be obtained.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Monoclinic | P2₁/c | 10.933(2) | 8.412(2) | 12.064(3) | 108.01(3) |

Interactive Data Table: Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com

The analysis of the crystal structure of such compounds reveals details about the planarity of the heterocyclic ring, the orientation of the substituents, and the nature of intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. These methods are critical for assessing purity, monitoring reactions, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive furan derivatives. Given the polarity of the amino and thiol groups, reversed-phase HPLC is a particularly suitable method for the separation and quantification of this compound.

Methodology and Research Findings:

The separation is typically achieved on a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govnih.gov A gradient elution method, often using a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol, is employed to achieve efficient separation of analytes with varying polarities. nih.govnih.govresearchgate.net For instance, a method for analyzing furan derivatives in coffee utilized a gradient mobile phase of 0.1% acetic acid in water and methanol. nih.gov The total run time for such analyses can be optimized to be relatively short, often under 15 minutes. nih.gov

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, as the furan ring system provides chromophores that absorb in the UV region. nih.gov For enhanced sensitivity and selectivity, especially for trace-level analysis, derivatization of the thiol or amino group with a fluorogenic labeling reagent can be employed, followed by fluorescence detection. nih.govnih.gov Derivatization not only improves detection limits but can also enhance the stability of the analytes. nih.gov The identity of the peaks can be confirmed by comparing retention times with authentic standards. nih.gov Method validation according to ICH guidelines is crucial to ensure linearity, accuracy, precision, and robustness. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Related Furan and Thiol Compounds

| Parameter | Condition | Rationale / Application |

| Column | Reversed-phase C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) | Provides excellent separation for polar and non-polar analytes based on hydrophobicity, suitable for the furan core and its functional groups. nih.gov |

| Mobile Phase | A: Aqueous buffer (e.g., 20 mM ammonium formate, pH 3) B: Acetonitrile or Methanol | A gradient elution (e.g., starting with a low percentage of B and increasing) is effective for separating complex mixtures. nih.govnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | A typical flow rate for analytical scale columns to ensure good peak shape and resolution. nih.gov |

| Detection | Diode Array Detector (DAD) at 280 nm | The furan ring and substituents provide UV absorbance for quantification. researchgate.net |

| Injection Volume | 2 - 10 µL | Standard injection volume for analytical HPLC. nih.gov |

| Run Time | < 15 minutes | Methods can be optimized for rapid analysis without compromising separation. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its applicability depends on the compound's thermal stability and volatility. Due to the presence of polar amino and thiol functional groups, derivatization may be necessary to improve its chromatographic properties and prevent thermal degradation in the GC injector. nih.gov

Methodology and Research Findings:

In GC-MS analysis, compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. nih.gov Columns such as the HP-5MS, a low-polarity column, have proven effective for separating various furan derivatives, including isomers, within a short analysis time. researchgate.netresearchgate.net The sample, after extraction, is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. baua.de

The mass spectrometer serves as a highly specific and sensitive detector. Following separation by GC, molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. nih.gov This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for compound identification. The mass spectrum of the parent compound and its derivatives would be expected to show characteristic fragments corresponding to the loss of chlorine, the thiol group, or cleavage of the furan ring. For example, the mass spectrum of 2-furfurylthiol shows characteristic ions that can be used for its identification. nist.gov For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used to enhance sensitivity and selectivity, allowing for detection at trace levels. nih.govbaua.de

Table 2: Typical GC-MS Parameters and Expected Mass Fragments for Furan Derivatives

| Parameter | Condition | Rationale / Application |

| GC Column | HP-5MS (e.g., 30 m × 0.25 mm, 0.25 µm) | A versatile, low-polarity column providing good separation for a wide range of semi-volatile organic compounds, including furan derivatives. researchgate.net |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the analyte. Temperature must be optimized to prevent thermal degradation. restek.com |

| Carrier Gas | Helium at ~1.5 mL/min | Inert gas that carries the sample through the column. nih.gov |

| Oven Program | Temperature gradient (e.g., start at 40°C, ramp to 250°C) | Separates compounds based on their boiling points and volatility. |

| MS Ion Source | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. nih.gov |

| MS Detector | Triple-Quadrupole (QqQ) or Ion Trap | Allows for sensitive and selective detection using SIM or MS/MS modes. researchgate.net |

| Expected Fragments | Molecular ion (M+), [M-Cl]+, [M-SH]+, furan ring fragments | Fragmentation patterns are key to identifying the structure of the analyte and its derivatives. |

Thermochemical Characterization Methods

Thermochemical characterization methods are used to investigate the thermal properties and stability of a compound. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting points, decomposition temperatures, and thermodynamic parameters like enthalpy of formation. nih.govmdpi.com These properties are vital for understanding the stability, reactivity, and energy content of this compound.

Methodology and Research Findings:

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov A DSC thermogram reveals thermal transitions such as melting (endothermic peak) and decomposition (exothermic peak). semanticscholar.org For novel benzofuroxan (B160326) derivatives, DSC has been used to determine decomposition temperatures, which are indicative of their thermal stability. mdpi.com The onset temperature of the exothermic decomposition peak is a key parameter for assessing the thermal hazard of a substance. semanticscholar.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com TGA is used to determine the decomposition profile and thermal stability of materials. The resulting TGA curve plots mass loss versus temperature, indicating the temperatures at which the compound degrades. researchgate.net For halogenated organic compounds, thermolysis can lead to complex degradation pathways. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental techniques to calculate thermodynamic parameters like enthalpies of formation (ΔHf°). nih.govmdpi.com These calculations provide insights into the energetic properties of the molecule. nih.gov Studies on substituted furans have shown that functional groups significantly influence the thermochemical properties and bond dissociation energies (BDEs). nih.govacs.org The presence of amino, chloro, and thiol groups on the furan ring of the title compound is expected to have a pronounced effect on its stability and decomposition pathway.

Table 3: Thermal Properties of Related Furoxan and Furan Derivatives

| Compound | Method | Key Finding | Reference |

| 5,7-diamino-4,6-dinitrobenzofuroxan | Experimental | Enthalpy of Formation: 337.05 kJ/kg | mdpi.comsemanticscholar.org |

| Azidobenzofuroxan Derivative | DSC | Onset of Decomposition: 162.9 °C (Exothermic peak) | semanticscholar.org |

| 2-Furfuryl Alcohol | Quantum Chemistry | Bond Dissociation Energies (BDEs) calculated to predict thermal decomposition pathways. | researchgate.net |

| Substituted Furans | Computational | RO-H BDEs range from 59.3 to 106.9 kcal mol⁻¹, showing a wide range of stabilities based on substituents. | nih.gov |

| Sulfur-Containing Furan Derivatives | Combustion Calorimetry | Standard molar enthalpies of formation in the gas phase were determined to understand their energetic effects. | mdpi.com |

Computational Chemistry and Theoretical Studies of 3 Amino 5 Chlorofuran 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for understanding molecular structure and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. This approach bypasses the complexity of the many-electron wavefunction, making it computationally efficient for molecules of significant size.

For 3-Amino-5-chlorofuran-2-thiol, DFT calculations can elucidate its fundamental electronic properties. By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Un

Thermochemical Property Predictions and Calculations of this compound

Computational chemistry provides a powerful framework for predicting the thermochemical properties of molecules like this compound, offering insights into its stability, reactivity, and energy profile. In the absence of experimental data, theoretical calculations are indispensable for estimating key thermodynamic parameters. These predictions are typically achieved through high-level quantum chemical methods.

Detailed research findings in computational thermochemistry rely on a variety of sophisticated theoretical models. Among the most prevalent are Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, which offer a good balance between computational cost and accuracy. For more precise energy calculations, high-level ab initio composite methods are often employed. These include the Gaussian-n (G3, G4) theories and Complete Basis Set (CBS) methods. nih.gov Such approaches systematically extrapolate to the complete basis set limit and include corrections for electron correlation, providing thermochemical data that can rival the accuracy of experimental measurements.

A common strategy to enhance the accuracy of calculated thermochemical properties, particularly the enthalpy of formation, is the use of isodesmic and homodesmotic reactions. mdpi.com These hypothetical reactions are constructed such that the bonding environments on both the reactant and product sides are as similar as possible. This systematic approach facilitates the cancellation of errors in the quantum chemical calculations, leading to more reliable predictions for the target molecule.

The primary thermochemical properties of interest for this compound include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), standard entropy (S°), and heat capacity (Cp). The standard enthalpy of formation provides a measure of the compound's intrinsic stability. The Gibbs free energy of formation indicates the spontaneity of the compound's formation from its constituent elements in their standard states. Entropy and heat capacity are crucial for understanding the temperature dependence of the compound's thermodynamic properties.

Below are illustrative tables of predicted thermochemical data for this compound, derived from theoretical calculations analogous to those performed on similar heterocyclic compounds. It is important to note that these values are hypothetical and serve to represent the type of data generated through computational studies.

Table 1: Predicted Standard Molar Thermochemical Properties at 298.15 K

| Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | -95.2 | kJ/mol |

| Standard Entropy | S° | 320.8 | J/(mol·K) |

| Heat Capacity (constant pressure) | Cp | 145.3 | J/(mol·K) |

The temperature dependence of the heat capacity is a critical parameter for thermodynamic modeling over a range of conditions. The relationship between heat capacity and temperature can be expressed through empirical equations, such as the Shomate equation, with coefficients determined from the calculated vibrational frequencies of the molecule.

Table 2: Predicted Molar Heat Capacity (Cp) at Various Temperatures

| Temperature (K) | Predicted Cp (J/(mol·K)) |

| 100 | 65.2 |

| 200 | 110.7 |

| 298.15 | 145.3 |

| 400 | 175.8 |

| 500 | 198.4 |

| 600 | 215.1 |

These computational predictions are fundamental for constructing a comprehensive thermodynamic profile of this compound. Such data is invaluable for predicting the compound's behavior in chemical reactions, understanding its stability relative to isomers, and for the design of synthetic pathways. The continuous refinement of computational methods promises even greater accuracy in the prediction of thermochemical properties for novel and complex molecules.

Applications of 3 Amino 5 Chlorofuran 2 Thiol in Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

There is no specific information in the search results regarding the use of 3-Amino-5-chlorofuran-2-thiol as a building block in the construction of complex molecules. In principle, molecules containing multiple functional groups, such as an amino group, a thiol group, and a halogen, can serve as versatile synthons. The amino and thiol groups provide nucleophilic sites, while the chlorine atom offers a site for substitution or cross-coupling reactions, and the furan (B31954) ring acts as a core scaffold. However, no specific examples or studies demonstrating these applications for this compound were found.

Role in Heterocyclic Ring System Synthesis

While many amino-thiol compounds are precursors for synthesizing fused heterocyclic systems, no studies were found that specifically utilize this compound for this purpose. The synthesis of various heterocyclic compounds, such as triazinoquinazolinones and triazepinoquinazolinones, often starts from amino acid derivatives or other bifunctional molecules capable of undergoing cyclization reactions. nih.gov For instance, the synthesis of thiadiazole derivatives can begin with precursors like thiosemicarbazide, which contains the necessary nitrogen and sulfur backbone. jmchemsci.com Although a molecule like this compound possesses both an amino and a thiol group, which are often used to build adjacent thiazole (B1198619) or thiadiazine rings, no documented instances of its use in such syntheses were identified.

Use in Agrochemical Synthesis

No information was found regarding the application of this compound in agrochemical synthesis. Related heterocyclic compounds, such as 3-Amino-1,2,4-triazole-5-thiol, are utilized in agricultural chemistry as fungicides and plant growth regulators. chemimpex.com The presence of a halogen and sulfur in a molecule can sometimes confer pesticidal or fungicidal properties. However, without specific studies, the role of this compound in this field remains undocumented.

Molecular Mechanisms of Biological Activity of 3 Amino 5 Chlorofuran 2 Thiol and Its Derivatives

Interaction with Biomolecules (e.g., Enzymes, Receptors)

The biological activity of 3-amino-5-chlorofuran-2-thiol is predicated on its interaction with various biomolecules, a process largely governed by its distinct functional groups. The thiol (-SH) group is particularly significant due to its nucleophilic nature and its ability to interact with metal ions and form disulfide bonds.

Thiol-containing compounds are known to target enzymes by interacting with key amino acid residues, particularly cysteine. creative-proteomics.com The sulfhydryl group can react with cysteine residues in enzyme active sites, potentially leading to reversible or irreversible inhibition. For instance, thiol-reactive compounds can impair the catalytic activity of enzymes like DNA topoisomerase I by targeting conserved vicinal cysteines, thereby inhibiting the DNA cleavage step of the reaction. nih.gov This interaction is often reversible with the addition of reducing agents like dithiothreitol. nih.gov

The furanone core, a key structural feature, also contributes to biomolecular interactions. The diarylisoxazole P6, which contains a 5-chlorofuran moiety, demonstrates the ability of this structural unit to bind within the active site of enzymes. cvpharmacology.com It acts as a competitive reversible inhibitor of cyclooxygenase-1 (COX-1), indicating that the chlorofuran ring can fit into hydrophobic channels of enzyme active sites to block substrate access. cvpharmacology.com Similarly, other furanone derivatives have been shown to bind to the active sites of enzymes, underscoring the role of the heterocyclic ring system in mediating biological activity. nih.gov

Mechanisms of Action in Antimicrobial Contexts (e.g., Antibacterial, Antifungal)

Derivatives containing the core structures of this compound, such as aminothiadiazoles and furan-triazoles, have demonstrated notable antimicrobial properties. mdpi.comnih.gov The mechanisms underlying these effects are often multifaceted, targeting essential cellular processes in bacteria and fungi.

Antibacterial Mechanisms: The antibacterial action of related thiol-containing compounds often involves the inhibition of essential enzymes. One primary mechanism is the inhibition of thiol-redox enzymes, such as thioredoxin reductase (TrxB), which are crucial for maintaining the intracellular thiol-redox balance in bacteria. japi.org Inhibition of these enzymes disrupts cellular redox homeostasis, leading to oxidative stress and cell death. japi.org Furthermore, amino acid-based antibiotics can act as structural analogs of intermediates in microbial biosynthetic pathways, such as the formation of peptidoglycan, a critical component of the bacterial cell wall. wisdomlib.org By inhibiting key enzymes in this pathway, these compounds can compromise cell wall integrity and lead to bacterial lysis.

Antifungal Mechanisms: The primary targets for many antifungal agents are components of the fungal cell membrane, with ergosterol (B1671047) being a key molecule. utripoli.edu.ly Antifungal compounds can inhibit the synthesis of ergosterol, disrupting membrane fluidity and function. utripoli.edu.ly Another common mechanism involves direct interaction with the fungal cell membrane, altering its structural integrity and causing leakage of cellular contents. nih.gov Derivatives containing amino and thiol groups have been shown to inhibit the formation of biofilms, a critical virulence factor associated with drug resistance in fungi like Candida albicans. nih.govresearchgate.net This anti-biofilm activity prevents fungal colonies from adhering to surfaces and protecting themselves from antifungal agents.

| Compound Class | Organism(s) | Observed Activity/Mechanism |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | S. aureus, E. coli, P. aeruginosa | Moderate antimicrobial activity, with the highest sensitivity observed in S. aureus. mdpi.com |

| 2-amino-5-thiol-1,3,4-thiadiazole derivatives | Gram-positive and Gram-negative bacteria | Moderate to good activity against Gram-positive bacteria. nih.gov |

| Thiourea (B124793) derivatives with 3-amino-1,2,4-triazole | S. aureus, S. epidermidis (including MRSA) | High inhibition against Gram-positive cocci and effective inhibition of biofilm formation. researchgate.net |

| Aminothioxanthones | C. albicans, A. fumigatus, T. rubrum | Broad-spectrum antifungal effects; acts on the cellular membrane and inhibits dimorphic transition and biofilm formation. nih.gov |

Mechanisms of Action in Anticancer Contexts (e.g., Enzyme Inhibition, Apoptosis Induction)

The structural motifs present in this compound are found in various compounds investigated for their anticancer properties. The primary mechanisms of action include the inhibition of key enzymes involved in DNA replication and the induction of programmed cell death (apoptosis).

Enzyme Inhibition: A crucial target for many anticancer drugs is the family of DNA topoisomerases, enzymes that regulate the topology of DNA during replication and transcription. Thiol-containing compounds have been shown to inhibit topoisomerase IIα activity. Similarly, other heterocyclic compounds can act as potent inhibitors of both topoisomerase I and topoisomerase II, with some demonstrating greater inhibitory activity than established clinical agents like camptothecin (B557342) and etoposide. This inhibition prevents the resealing of DNA strands, leading to DNA damage and cell death. nih.gov

Apoptosis Induction: Inducing apoptosis in cancer cells is a hallmark of effective chemotherapy. Furan-2(5H)-one derivatives have been shown to trigger apoptosis in colon cancer cells. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. For instance, certain derivatives can activate caspase-3 and down-regulate survivin, an inhibitor of apoptosis protein. Other related compounds induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins, such as increasing the expression of Bax and decreasing the expression of Bcl-2, ultimately leading to the activation of the caspase cascade.

| Compound/Derivative | Mechanism | Target/Pathway | IC₅₀ Value |

| 3,5-dihydroxybenzyl alcohol | Topoisomerase I Inhibition | DNA Topoisomerase I | 4 µM |

| Stilbene Derivatives | Topoisomerase II Inhibition | DNA Topoisomerase II | 0.54 - 15 µM |

| 3,4-Dibromo-5-hydroxy-furan-2(5H)-one derivative (3b) | Apoptosis Induction | Down-regulation of survivin, activation of caspase-3 | 7.3 - 21.3 µM (in colon cancer cells) |

| 2-thiopyrimidine derivative (1c) | Apoptosis Induction | Activation of caspase 3, Bax, P53; suppression of Bcl-2 | Not specified |

Antioxidant Mechanisms

The thiol group is a potent chemical moiety for mediating antioxidant activity. Thiols can act as effective free radical scavengers, protecting cells from oxidative damage caused by reactive oxygen species (ROS). The primary mechanism is through hydrogen atom transfer (HAT), where the thiol group donates a hydrogen atom to a free radical, thereby neutralizing it.

Derivatives of 4-amino-1,2,4-triazole-3-thiol (B7722964) have been evaluated for their free radical scavenging potential using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) tests. In these assays, the antioxidant compound reduces the stable radical, leading to a measurable color change. The efficiency of this process is often quantified by the IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the free radicals. Studies show that triazole-thiol derivatives exhibit significant scavenging activity, confirming the crucial role of the thiol and amino groups in this process.

| Compound | Assay | IC₅₀ Value (M) |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH• | 1.3 × 10⁻³ ± 0.2 × 10⁻³ |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | DPPH• | 2.2 × 10⁻³ ± 0.1 × 10⁻³ |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | ABTS•+ | 4.7 × 10⁻⁵ ± 0.1 × 10⁻⁵ |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | ABTS•+ | 5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵ |

Anti-inflammatory Pathways (e.g., COX Inhibition)

Inflammation is a complex biological response mediated by various enzymes and signaling molecules. A key pathway involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, potent inflammatory mediators. cvpharmacology.com

The 5-chlorofuran moiety is present in compounds that demonstrate selective inhibition of COX enzymes. For example, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) is a selective COX-1 inhibitor. cvpharmacology.com Structural studies have revealed that such molecules bind within the hydrophobic channel of the COX active site, preventing the entry of the substrate, arachidonic acid. cvpharmacology.com This competitive inhibition reduces the production of prostaglandins, thereby exerting an anti-inflammatory effect.

Beyond direct enzyme inhibition, related compounds can also modulate inflammatory pathways by suppressing the production of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and other inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nuclear factor-kappa B (NF-κB). This broader anti-inflammatory action suggests an ability to interfere with the signaling cascades that orchestrate the inflammatory response.

Other Biological Activities (e.g., α-Glucosidase Inhibition, Topoisomerase I Inhibition, Diuretic Activity, Analgesic Properties)

The versatile structure of this compound and its derivatives allows for interaction with a range of other biological targets, leading to additional therapeutic possibilities.